molecular formula C8H13NS2 B14361873 4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione CAS No. 92636-72-1

4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione

Cat. No.: B14361873
CAS No.: 92636-72-1
M. Wt: 187.3 g/mol
InChI Key: VRMCTLYCXUEJBK-UHFFFAOYSA-N
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Description

4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-haloketones with thiourea or thioamides. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux conditions
  • Catalysts: Acidic or basic catalysts

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow reactors, high-throughput screening for optimal conditions, and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for various therapeutic areas.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-propyl-1,3-thiazole-2(3H)-thione
  • 4-Ethyl-5-butyl-1,3-thiazole-2(3H)-thione
  • 4-Ethyl-5-propyl-1,3-oxazole-2(3H)-thione

Uniqueness

4-Ethyl-5-propyl-1,3-thiazole-2(3H)-thione may exhibit unique properties compared to similar compounds due to the specific arrangement of its substituents

Properties

CAS No.

92636-72-1

Molecular Formula

C8H13NS2

Molecular Weight

187.3 g/mol

IUPAC Name

4-ethyl-5-propyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C8H13NS2/c1-3-5-7-6(4-2)9-8(10)11-7/h3-5H2,1-2H3,(H,9,10)

InChI Key

VRMCTLYCXUEJBK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=S)S1)CC

Origin of Product

United States

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